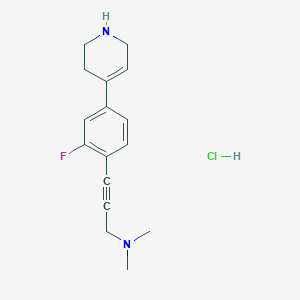
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a unique structure that includes a fluorinated phenyl ring and a tetrahydropyridine moiety, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the fluorinated phenyl precursor, followed by the introduction of the tetrahydropyridine ring. The final step involves the formation of the dimethylprop-2-yn-1-amine moiety and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H20ClFN2 |
|---|---|
Molekulargewicht |
294.79 g/mol |
IUPAC-Name |
3-[2-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19FN2.ClH/c1-19(2)11-3-4-14-5-6-15(12-16(14)17)13-7-9-18-10-8-13;/h5-7,12,18H,8-11H2,1-2H3;1H |
InChI-Schlüssel |
QJPAAIMRQCNUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CC1=C(C=C(C=C1)C2=CCNCC2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



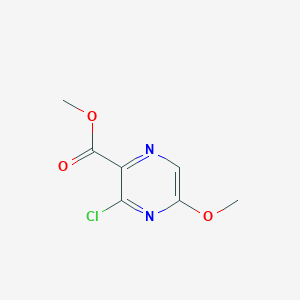
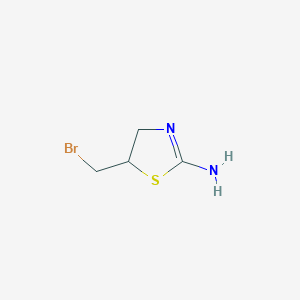

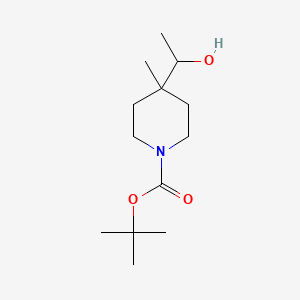
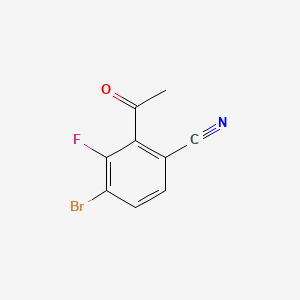
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

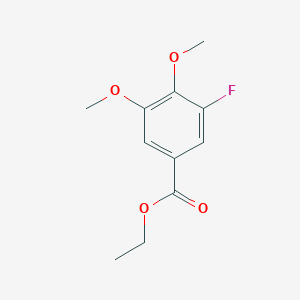
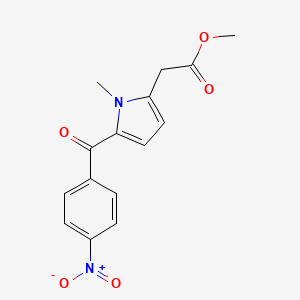
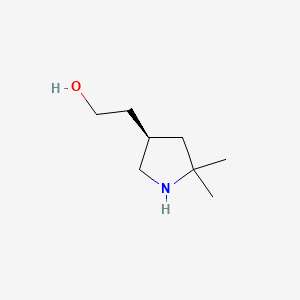
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
